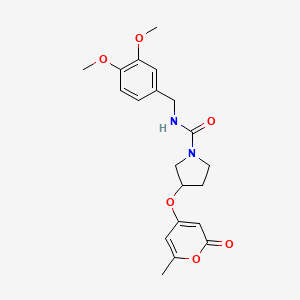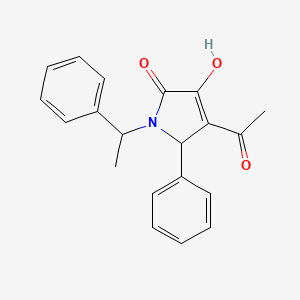
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzofuran moiety could be formed through a cyclization reaction, the pyridine ring could be introduced through a substitution or coupling reaction, and the nitro group and ester group could be added through respective nitration and esterification reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzofuran and pyridine rings. The presence of the nitro group could introduce some electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the ester group could undergo hydrolysis or transesterification reactions . The nitro group could participate in reduction reactions, and the pyridine ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility profile based on its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Catalytic Performance
- Zinc(II) complexes, synthesized using similar chemical structures, have shown significant catalytic performance in selective oxidation reactions. The presence of pyridine-based ligands and nitrobenzoates enhances catalytic efficiency under mild conditions (Gong Li et al., 2022).
Luminescent Sensing
- Coordination polymers containing similar molecular structures have been developed as multifunctional fluorescence materials. They demonstrate high sensitivity for sensing metal ions, anions, and organic small molecules, particularly for nitrobenzene, by luminescent quenching (Jun Wang et al., 2016).
Nucleophilic Substitution Reactions
- Studies on the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines have provided insights into the mechanism of nucleophilic substitution reactions. These studies help understand the chemical behavior of similar compounds (H. Koh et al., 1999).
Photocatalytic Properties
- Certain zinc(II) coordination polymers based on pyridine and benzene compounds show excellent photocatalytic activity. They are effective in degrading organic dyes, highlighting their potential in environmental remediation (Yun-Shan Xue et al., 2020).
Guest-Dependent Luminescent Properties
- Porous metal-organic frameworks constructed from carboxylate-pyrazolate and pyridine structures can selectively sense nitrobenzene over other compounds through luminescent quenching. This property is crucial for detecting specific environmental pollutants (Qingshu Zheng et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body, contributing to their pharmacological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway . The downstream effects would depend on the specific pathway and the nature of the interaction.
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O6/c24-20-17-6-5-16(28-21(25)14-1-3-15(4-2-14)23(26)27)12-18(17)29-19(20)11-13-7-9-22-10-8-13/h1-12H/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXROQJZLQMCZMS-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)



![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)
![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)
![6-[2-(azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)
![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)
![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)
